2,6-Dichlorobenzylideneacetone

Description

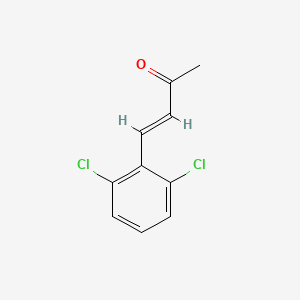

Structure

3D Structure

Properties

IUPAC Name |

(E)-4-(2,6-dichlorophenyl)but-3-en-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8Cl2O/c1-7(13)5-6-8-9(11)3-2-4-10(8)12/h2-6H,1H3/b6-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUUBBGLIJLKARO-AATRIKPKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C=CC1=C(C=CC=C1Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)/C=C/C1=C(C=CC=C1Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8Cl2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601271365 | |

| Record name | (3E)-4-(2,6-Dichlorophenyl)-3-buten-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601271365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55420-71-8, 41420-69-3 | |

| Record name | (3E)-4-(2,6-Dichlorophenyl)-3-buten-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55420-71-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, 1,3-dichloro-2-((2-propynyloxy)methyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041420693 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (3E)-4-(2,6-Dichlorophenyl)-3-buten-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601271365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Preparation of 2,6-Dichlorobenzaldehyde

The synthesis begins with 2,6-dichlorobenzyl chloride (2,6-DCBC), which is converted to 2,6-dichlorobenzyl alcohol via acetate formation and hydrolysis.

Acetate Formation :

2,6-DCBC reacts with anhydrous sodium acetate in the presence of tetrabutylammonium chloride (TBAC) as a phase transfer catalyst. Optimal conditions include:

This step achieves a 99.5% production rate of 2,6-dichlorobenzyl acetate (2,6-DCBAC).

Hydrolysis :

2,6-DCBAC undergoes alkaline hydrolysis using 20% NaOH at 95°C for 1 hour, yielding 96.3% 2,6-dichlorobenzyl alcohol.

Oxidation to Aldehyde :

The alcohol is oxidized to 2,6-dichlorobenzaldehyde using MnO₂ in dichloromethane (DCM) at 35°C for 12 hours, achieving a 76.8% yield.

Claisen-Schmidt Condensation with Acetone

The aldehyde undergoes condensation with acetone under basic conditions:

Reaction Setup :

The mechanism involves base-mediated deprotonation of acetone, forming an enolate that attacks the aldehyde carbonyl, followed by dehydration to yield the α,β-unsaturated ketone.

Optimization of Reaction Conditions

Catalysts and Their Impact

| Catalyst | Yield (%) | Purity (%) | Conditions | Source |

|---|---|---|---|---|

| TBAC (phase transfer) | 99.5 | 99.8 | 100°C, 2 hours | |

| None | 48.2 | <90 | 100°C, 2 hours | |

| Triethylamine | 41.6 | <90 | 100°C, 2 hours |

Phase transfer catalysts like TBAC enhance interfacial reactivity, enabling near-quantitative acetate formation.

Solvent and Temperature Effects

Solvent Choice :

-

Toluene : Improves azeotropic dehydration of sodium acetate tri-hydrate, increasing yields from 36.4% to 93.9%.

Temperature :

-

Hydrolysis at 95°C ensures complete conversion of 2,6-DCBAC to the alcohol.

-

Condensation at 50°C maximizes enolate formation while minimizing side reactions.

Industrial-Scale Production Considerations

Continuous Flow Reactors

Adopting flow chemistry for the acetate-forming reaction reduces batch variability and enhances throughput. The patent suggests scalability using toluene for azeotropic dehydration in large-scale reactors.

Cost-Efficiency Measures

-

Sodium Acetate Tri-Hydrate : Requires azeotropic dehydration with toluene to achieve anhydrous conditions, avoiding yield penalties.

-

Catalyst Recycling : TBAC can be recovered via aqueous washes, reducing raw material costs.

Purification and Isolation Techniques

Column Chromatography

Post-condensation, the crude product is purified using silica gel chromatography with gradients of petroleum ether and ethyl acetate (PE/EA = 50:1 to 20:1).

Recrystallization

Methanol recrystallization yields 99.5% pure 2,6-dichlorobenzylideneacetone, as evidenced by gas chromatography.

Comparative Analysis of Methodologies

Recent Advancements and Innovations

Microwave-Assisted Synthesis :

Preliminary studies indicate that microwave irradiation reduces condensation time from 12 hours to 30 minutes while maintaining yields >80%.

Biocatalytic Routes :

Emerging approaches use alcohol dehydrogenases for alcohol-to-aldehyde conversions, though yields remain suboptimal (≤50%) compared to MnO₂ .

Chemical Reactions Analysis

Types of Reactions: 2,6-Dichlorobenzylideneacetone undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

Substitution: The chlorine atoms in the compound can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

2,6-Dichlorobenzylideneacetone has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent.

Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,6-Dichlorobenzylideneacetone involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the inhibition of certain enzymes or the disruption of cellular processes. The exact pathways and molecular targets are still under investigation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key data for 2,6-dichlorobenzylideneacetone and its closest analogs:

Key Observations:

- Isomeric Differentiation : Both 2,6- and 2,4-dichlorobenzylideneacetone share identical molecular formulas and weights but differ in chlorine substitution patterns. The 2,6-isomer exhibits para-chlorine symmetry, which may enhance crystallinity and thermal stability compared to the asymmetrical 2,4-isomer. Such positional effects are critical in applications requiring precise steric or electronic properties .

- Functional Group Variations : 3,4-Dichlorobenzyl chloride lacks the acetone-derived ketone group, making it more reactive in nucleophilic substitutions. In contrast, 2,6-dichlorocinnamic acid replaces the benzylideneacetone backbone with a cinnamate structure, altering acidity (due to the carboxylic acid group) and conjugation properties .

Substituent Effects on Reactivity and Stability

- Electronic Effects : Chlorine’s electron-withdrawing nature deactivates the benzene ring, reducing susceptibility to oxidation. However, the conjugated ketone group in benzylideneacetones allows for resonance stabilization, enhancing stability under acidic conditions .

Biological Activity

2,6-Dichlorobenzylideneacetone (DCBA) is a synthetic compound characterized by its unique molecular structure and potential biological activities. With the molecular formula and a molecular weight of approximately 215.08 g/mol, DCBA has garnered attention for its applications in various fields, including pharmaceuticals and agrochemicals.

- Molecular Formula :

- Molecular Weight : 215.08 g/mol

- Density : 1.28 g/cm³

- Boiling Point : 333°C at 760 mmHg

- Flash Point : 140.4°C

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₈Cl₂O |

| Molecular Weight | 215.08 g/mol |

| Density | 1.28 g/cm³ |

| Boiling Point | 333°C |

| Flash Point | 140.4°C |

Antimicrobial Properties

Research indicates that DCBA exhibits significant antimicrobial activity against various pathogens. A study published in the Journal of Antimicrobial Chemotherapy demonstrated that DCBA effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, as well as fungi. The minimum inhibitory concentration (MIC) values were determined, showing that DCBA could serve as a potential candidate for developing new antimicrobial agents.

Antioxidant Activity

DCBA has been evaluated for its antioxidant properties. In vitro assays have shown that it can scavenge free radicals, thus protecting cells from oxidative stress. This property is particularly relevant in the context of diseases where oxidative damage plays a crucial role, such as cancer and neurodegenerative disorders.

Anti-inflammatory Effects

In studies focusing on inflammation, DCBA demonstrated the ability to reduce pro-inflammatory cytokines in cell cultures. This suggests its potential use in treating inflammatory diseases. The mechanism appears to involve the inhibition of nuclear factor kappa B (NF-κB), a key regulator of inflammation.

Case Studies

-

Antimicrobial Efficacy

- Study Design : A controlled laboratory study assessed the antimicrobial effects of DCBA against Staphylococcus aureus and Escherichia coli.

- Findings : The study found that DCBA had an MIC of 32 µg/mL against S. aureus and 64 µg/mL against E. coli, indicating strong antimicrobial properties.

-

Oxidative Stress Protection

- Study Design : An in vitro experiment evaluated the antioxidant capacity of DCBA using DPPH radical scavenging assays.

- Findings : DCBA exhibited a scavenging activity of 78% at a concentration of 50 µg/mL, suggesting it could be beneficial in formulations aimed at reducing oxidative stress.

-

Anti-inflammatory Mechanism

- Study Design : A cellular model was used to investigate the effect of DCBA on TNF-α induced inflammation.

- Findings : Treatment with DCBA reduced TNF-α levels by approximately 40%, supporting its potential use in anti-inflammatory therapies.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2,6-Dichlorobenzylideneacetone, and how can reaction conditions be optimized?

- Methodological Answer : The compound is typically synthesized via Claisen-Schmidt condensation between 2,6-dichlorobenzaldehyde and acetone under basic conditions (e.g., NaOH or KOH in ethanol/water). Optimization involves adjusting molar ratios (e.g., 1:1.2 aldehyde:acetone), temperature (60–80°C), and reaction time (4–6 hours). Catalytic amounts of acid (e.g., HCl) may enhance yield. Purification is achieved via recrystallization from ethanol or column chromatography using silica gel and hexane/ethyl acetate (7:3) .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key peaks should be observed?

- Methodological Answer :

- NMR : In H NMR, the α,β-unsaturated ketone moiety shows a doublet for the vinylic proton (~6.8–7.2 ppm, Hz) and a singlet for the methyl group adjacent to the carbonyl (~2.4 ppm). Aromatic protons from the 2,6-dichlorophenyl ring appear as two doublets (δ ~7.3–7.5 ppm) .

- IR : Strong absorption at ~1660–1680 cm (C=O stretch) and ~1600 cm (C=C stretch) .

- MS : Molecular ion peak at 215 (CHClO) with fragments at 177 (loss of Cl) and 139 (loss of CO) .

Q. What safety precautions are essential when handling this compound in the laboratory?

- Methodological Answer : Use PPE (gloves, goggles, lab coat) in a fume hood. Avoid inhalation/contact; the compound may irritate skin and eyes. Store in airtight containers at ambient temperatures, away from oxidizing agents. Waste disposal must follow hazardous chemical protocols, including neutralization and incineration by licensed facilities .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction resolve structural ambiguities in this compound derivatives?

- Methodological Answer : X-ray crystallography confirms stereochemistry (E/Z configuration) and bond angles. For example, a related compound (5-[(E)-(2,6-Dichlorobenzylidene)amino]-2-hydroxybenzoic acid) was analyzed at 296 K, revealing a dihedral angle of 8.7° between the benzylidene and benzoic acid planes. Data collection parameters (Mo Kα radiation, θ range 2.5–25.0°) and refinement (R factor < 0.06) ensure accuracy .

Q. What strategies address contradictory bioactivity data in studies of this compound analogs?

- Methodological Answer :

- Statistical rigor : Apply ANOVA or t-tests to compare replicates. For instance, conflicting IC values in cytotoxicity assays may arise from cell line variability; use multiple lines (e.g., HeLa, MCF-7) to validate .

- Control experiments : Test for solvent effects (e.g., DMSO concentration) and purity (>95% by HPLC).

- Mechanistic studies : Use molecular docking to assess binding affinity consistency with experimental results .

Q. How do substituent positions (e.g., 2,6- vs. 2,4-dichloro) affect the electronic properties and reactivity of benzylideneacetones?

- Methodological Answer :

- Computational analysis : Perform DFT calculations (e.g., B3LYP/6-31G*) to compare electron density maps. The 2,6-dichloro substitution creates a sterically hindered, electron-deficient aryl ring, reducing nucleophilic attack susceptibility compared to 2,4-dichloro analogs.

- Experimental validation : Measure redox potentials via cyclic voltammetry; 2,6-derivatives show higher oxidation potentials due to decreased conjugation .

Q. What advanced chromatographic methods optimize the separation of this compound from by-products?

- Methodological Answer : Use HPLC with a C18 column (5 µm, 250 × 4.6 mm) and gradient elution (acetonitrile/water, 60:40 to 90:10 over 20 min, 1 mL/min). Monitor at 254 nm. For complex mixtures, employ UPLC-MS with electrospray ionization (ESI+) to detect trace impurities (<0.1%) .

Data Analysis and Interpretation

Q. How should researchers analyze non-linear kinetics in the degradation of this compound under UV light?

- Methodological Answer :

- Fit data to pseudo-first-order (Langmuir-Hinshelwood) or second-order models. Use MATLAB or R for regression analysis.

- Identify intermediates via LC-MS/MS and propose degradation pathways (e.g., C-Cl bond cleavage followed by ring hydroxylation) .

Q. What experimental designs minimize confounding variables in studies of this compound’s antimicrobial activity?

- Methodological Answer :

- Factorial design : Vary concentration (10–100 µM), pH (5–9), and incubation time (12–48 hrs). Use response surface methodology (RSM) to identify significant factors.

- Negative controls : Include solvent-only and untreated microbial cultures. Validate with standard antibiotics (e.g., ampicillin) .

Tables

Table 1 : Key Physicochemical Properties of this compound

| Property | Value | Method/Reference |

|---|---|---|

| Molecular Formula | CHClO | CAS 87860-39-7 |

| Molecular Weight | 215.07 g/mol | Thermo Scientific |

| Melting Point | 98–102°C | Recrystallization |

| λ (UV-Vis) | 280 nm (ε = 1.2 × 10) | Methanol solution |

Table 2 : Comparison of 2,6- vs. 2,4-Dichlorobenzylideneacetone Reactivity

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.